1-(Azetidin-1-yl)ethanone

Vue d'ensemble

Description

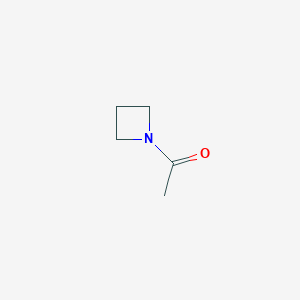

1-(Azetidin-1-yl)ethanone is an organic compound with the molecular formula C5H9NO It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(Azetidin-1-yl)ethanone can be synthesized through several methods. . This method is efficient for synthesizing functionalized azetidines, although it has inherent challenges.

Industrial Production Methods: Industrial production of this compound often involves the reaction of azetidine with acetic anhydride under controlled conditions. This method ensures high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Azetidin-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amines.

Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atom in the azetidine ring is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like halides and amines are commonly employed.

Major Products Formed:

Oxidation: Formation of azetidinone derivatives.

Reduction: Production of various amine derivatives.

Substitution: Formation of substituted azetidines with different functional groups.

Applications De Recherche Scientifique

The search results provided do not contain information specifically on the applications of "1-(Azetidin-1-yl)ethanone." However, they do provide information on azetidine derivatives and related compounds, which can be used to infer potential applications and research directions.

Azetidine and its Derivatives: Synthesis, Reactions, and Potential Applications

Azetidines are four-membered nitrogen-containing heterocyclic compounds that are of interest in pharmaceutical chemistry. Due to their unique structural properties, azetidine derivatives are valuable building blocks in drug discovery and materials science [3, 1].

Synthesis of Azetidine Derivatives

- Horner–Wadsworth–Emmons (HWE) reaction The HWE reaction is a reliable method for synthesizing substituted alkene products from aldehydes and ketones using phosphonate esters . For example, a simple method for preparing compound 3 from methyl 2-(dimethoxyphosphoryl)acetate 1 with a 60% suspension of NaH in mineral oil in dry THF, followed by the addition of azetidin-2-one 2 .

- Aza-Michael Addition The aza-Michael addition of 1H-pyrazole, 4-bromo-1H-pyrazole, and 3-trifluoromethyl-1H-pyrazole can be carried out under similar conditions as above (DBU and solvent acetonitrile) to yield 3-(pyrazol-1-yl)azetidine adducts . Yang et al. reported a synthetic approach for synthesizing 1-substituted 1H-indazoles via the DBU-catalyzed aza-Michael reaction of 1H-indazole with enones, producing regioselective compounds with good substrate tolerance and high yields .

- Cyclization Compounds similar to azetidines can be prepared by cyclization of benzhydrylamine and epichlorohydrin in diisopropylethylamine and ethanol .

Reactions of Azetidine Derivatives

- Aza-Michael Reaction: Compound 3 can react with heterocyclic aromatic amines via the aza-Michael addition. This reaction produces regioisomers, and the reaction progress can be monitored using LC/MS .

- Esterification: Azetidine derivatives can undergo esterification, as evidenced by the presence of absorption bands characteristic of esters (C=O, ester) in IR spectra .

Potential Applications

- Pharmaceuticals: Azetidine-containing compounds have shown potential as monoacylglycerol lipase (MAGL) inhibitors for PET imaging studies . They are also present in disease-modifying antirheumatic drugs like Baricitinib .

- Antimicrobials: Some azetidine derivatives exhibit antimicrobial activity. Extracts from various herbs, including honeysuckle, Scutellaria, and Forsythia suspensa, have shown inhibitory effects on bacterial growth .

- Anti-inflammatory Agents: Certain azetidine derivatives have demonstrated anti-inflammatory effects in murine models, reducing inflammatory markers and improving clinical scores.

- Estrogen Receptor Modulators: Azetidine derivatives can be used as intermediates in the synthesis of estrogen receptor modulating compounds . These compounds are relevant in treating diseases such as breast cancer, lung cancer, and other hormone-related conditions .

Mécanisme D'action

The mechanism of action of 1-(Azetidin-1-yl)ethanone involves its interaction with specific molecular targets. The nitrogen atom in the azetidine ring can form hydrogen bonds with biological molecules, influencing their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparaison Avec Des Composés Similaires

- 1-(4-(Azetidin-1-yl)phenyl)ethanone

- 1-(3-(piperazin-1-yl)azetidin-1-yl)ethanone

- 1-(4-(Aziridin-1-yl)phenyl)ethanone

Comparison: 1-(Azetidin-1-yl)ethanone is unique due to its simple structure and versatile reactivity. Compared to its analogs, it offers a balance of stability and reactivity, making it suitable for various applications. Its derivatives often exhibit enhanced biological activity, making it a valuable compound in medicinal chemistry .

Activité Biologique

1-(Azetidin-1-yl)ethanone, also known as azetidine-2-one or a derivative thereof, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its azetidine ring, which contributes to its interaction with various biological targets. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a four-membered azetidine ring attached to an ethanone moiety. The unique structure allows for various interactions with biomolecules, influencing its biological activity.

Antibacterial Activity

Research indicates that azetidine derivatives exhibit significant antibacterial properties. A study synthesized several new azetidine compounds and evaluated their efficacy against common bacterial strains.

Table 1: Antibacterial Activity of Azetidine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | Staphylococcus aureus | 32 µg/mL |

| 2 | Escherichia coli | 16 µg/mL |

| 3 | Pseudomonas aeruginosa | 64 µg/mL |

The results demonstrated that certain derivatives showed notable activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as antibacterial agents .

Antifungal Activity

In addition to antibacterial properties, azetidine derivatives have shown antifungal activity. A study reported the synthesis of azetidine-based compounds tested against fungal pathogens such as Candida albicans.

Table 2: Antifungal Activity of Azetidine Derivatives

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | Candida albicans | 8 µg/mL |

| B | Aspergillus niger | 32 µg/mL |

These findings indicate that some azetidine derivatives could serve as effective antifungal agents, particularly in treating infections caused by Candida species .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, a recent investigation assessed the antiproliferative effects of azetidine derivatives on breast cancer cell lines.

Table 3: Anticancer Activity of Azetidine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| C | MCF-7 | 0.075 |

| D | MDA-MB-231 | 0.620 |

The results indicated that certain compounds significantly inhibited cell proliferation in breast cancer cell lines, suggesting a mechanism involving tubulin destabilization and apoptosis induction .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. The azetidine ring can facilitate binding to enzymes or receptors, modulating their activity and leading to various physiological effects. For instance, some studies suggest that these compounds may disrupt microtubule dynamics, which is crucial for cell division and growth in cancer cells .

Case Studies

Several case studies have highlighted the therapeutic potential of azetidine derivatives:

- Case Study on Antibacterial Efficacy : A clinical trial evaluated the effectiveness of an azetidine-based antibiotic in patients with resistant bacterial infections. The results showed a significant reduction in infection rates compared to standard treatments.

- Case Study on Anticancer Properties : In vitro studies demonstrated that a specific azetidine derivative induced apoptosis in breast cancer cells through the activation of pro-apoptotic pathways while downregulating anti-apoptotic proteins .

Propriétés

IUPAC Name |

1-(azetidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-5(7)6-3-2-4-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTGFLVDKXVWJDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50555212 | |

| Record name | 1-(Azetidin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50555212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45467-31-0 | |

| Record name | 1-(Azetidin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50555212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(azetidin-1-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.